dimethyl 2-[2,2-dimethyl-1-(phenylcarbonyl)-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted quinolines and dithioles. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The benzoyl and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features.
1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with comparable functional groups.
Uniqueness
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of multiple functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H25NO7S3 |
---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
dimethyl 2-(1-benzoyl-6-benzoyloxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C32H25NO7S3/c1-32(2)26(41)23(31-42-24(29(36)38-3)25(43-31)30(37)39-4)21-17-20(40-28(35)19-13-9-6-10-14-19)15-16-22(21)33(32)27(34)18-11-7-5-8-12-18/h5-17H,1-4H3 |
InChI Key |
JJRBDTPDTCCNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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